Pipendoxifene
Overview
Description
Pipendoxifene is a nonsteroidal 2-phenyl indole and a selective estrogen receptor modulator (SERM) with potential antineoplastic activity. Pipendoxifene antagonizes binding of estradiol to estrogen receptor alpha (ER alpha), thereby inhibiting ER alpha-mediated gene expression, interfering with estrogen activity and inhibiting estrogen-stimulated growth in estrogen-dependent breast cancer. In addition, this agent also exerts intrinsic estrogenic activity depending on the tissue types.
ER modulator, ERA-923(Pipendoxifene) is a estrogen receptor modulator being evaluated for the treatment of breast cancer. Pipendoxifene is a new 2-phenyl indole selective estrogen receptor modulators (SERM )that exhibits an excellent preclinical pharmacological profile and was selected for further development as a treatment for metastatic breast cancer.
Scientific Research Applications
Estrogen Receptor Modulation in Cancer Treatment
Pipendoxifene is a nonsteroidal 2-phenyl indole and a selective estrogen receptor modulator (SERM), with potential applications in the treatment of estrogen-dependent breast cancer. It works by antagonizing the binding of estradiol to estrogen receptor alpha (ER alpha), thereby interfering with ER alpha-mediated gene expression and inhibiting estrogen-stimulated growth in estrogen-dependent breast cancer cells. This property positions pipendoxifene as a significant agent in breast cancer treatment strategies, especially in cases where the cancer is hormonally dependent on estrogen for growth (Definitions, 2020).
Breast Cancer and Genetic Factors
Breast cancer, the most commonly diagnosed malignancy in women, can be influenced by both environmental and genetic factors. The role of pipendoxifene in this context is underscored by its ability to inhibit estrogen-stimulated growth in certain forms of breast carcinoma. Its selective profile as a SERM makes it an attractive compound for further development in treating metastatic breast cancer, especially considering the high risk associated with individuals having a history of the disease among relatives (L. Sorbera, J. Castaǹer, J. Silvestre, 2002).
Selective Estrogen Receptor Modulators (SERMs)
SERMs, such as pipendoxifene, have revolutionized the treatment and prevention of breast cancer. These synthetic agents, including tamoxifen and raloxifene, are known for their targeted therapies in estrogen receptor (ER)-positive breast cancer. They offer a survival advantage in patients with ER-positive disease and have other potential benefits like maintaining bone density and preventing coronary heart disease. Their unique mechanism of being antiestrogenic in the breast but estrogen-like in bones positions SERMs, including pipendoxifene, as multifaceted agents in cancer therapy and prevention (T. Oseni, Roshani R. Patel, Jennifer R. Pyle, V. Jordan, 2008).
properties
IUPAC Name |
2-(4-hydroxyphenyl)-3-methyl-1-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]indol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O3/c1-21-27-19-25(33)11-14-28(27)31(29(21)23-7-9-24(32)10-8-23)20-22-5-12-26(13-6-22)34-18-17-30-15-3-2-4-16-30/h5-14,19,32-33H,2-4,15-18,20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICOGKJOQXTAIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870209 | |
Record name | Pipendoxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
ERA-923 inhibits estrogen-stimulated growth associated with cytostasis. It has been shown to have a potent, selective oestrogen modulating effect, with few uterine side-effects. | |
Record name | Pipendoxifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05414 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Pipendoxifene | |
CAS RN |
198480-55-6 | |
Record name | Pipendoxifene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198480556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pipendoxifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05414 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pipendoxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPENDOXIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPC5Q8496G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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